6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid is a complex organic compound with significant relevance in various scientific fields. It is classified under indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized by its Chemical Abstracts Service (CAS) number 1346575-54-9 and has been associated with specific hazard statements indicating potential health risks.
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It falls under the category of brominated indoles and carboxylic acids, which are often used in pharmaceutical applications due to their ability to interact with biological systems. The compound's classification reveals its potential hazards, such as irritant properties, requiring careful handling in laboratory settings .
The synthesis of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid involves a multi-step process:
These steps highlight the complexity of synthesizing this compound, necessitating precise control of reaction conditions.
The molecular formula for 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid is , with a molecular weight of 324.21 g/mol. The compound's structure can be represented using the International Chemical Identifier (InChI):
This structural representation indicates the presence of a bromine atom, a carboxylic acid functional group, and an indole ring system, which are crucial for its biological activity .
The reactivity of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid can be attributed to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives that may exhibit improved efficacy or reduced toxicity .
The mechanism of action for compounds like 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, similar indole derivatives have been shown to modulate signaling pathways related to inflammation and cancer.
The presence of the indole structure suggests potential interactions with serotonin receptors or other neurotransmitter systems, which could explain some biological effects observed in related compounds .
The physical state of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid is solid at room temperature. Key properties include:
Property | Value |
---|---|
Molecular Weight | 324.21 g/mol |
Density | Not Available |
Melting Point | Not Available |
Solubility | Not Specified |
These properties are critical for understanding how the compound behaves under different conditions, influencing its storage, handling, and application in research .
6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid has potential applications in:
The unique structure of this compound positions it as a candidate for further exploration in medicinal chemistry, especially concerning its bioactivity and therapeutic potential .
The synthesis of 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (CAS 1346575-54-9) follows a meticulously designed multi-step sequence to construct the polysubstituted indole core. The primary route involves sequential ring formation, halogenation, and functional group introduction. A representative pathway commences with the generation of a sodium hydride-mediated intermediate in N,N-dimethylformamide at 0 °C. This intermediate undergoes controlled thermal cyclization, where the reaction mixture is gradually warmed from 0 °C to 20 °C over 16 hours to form the indoline precursor. Subsequent reaction with trichlorophosphate at elevated temperatures (0–80 °C for 2 hours) facilitates ring aromatization and carboxylation, yielding the 4-carboxylic acid derivative. Bromination is typically integrated earlier in the sequence using electrophilic brominating agents on a pre-formed indole or indoline intermediate, capitalizing on the electron-rich C6 position’s susceptibility to electrophilic attack [1] [5]. Final N-alkylation installs the sec-butyl group using 2-bromobutane under basic conditions [1].
Table 1: Key Synthetic Steps and Reagents
Step | Transformation | Key Reagents/Conditions | Intermediate/Product |
---|---|---|---|
1 | Cyclization | Sodium hydride, N,N-dimethylformamide, 0°C → 20°C, 16 h | Indoline precursor |
2 | Aromatization/Carboxylation | Trichlorophosphate, 0°C → 80°C, 2 h | 3-Methyl-1H-indole-4-carboxylic acid |
3 | Electrophilic Bromination | Bromine source (e.g., Br₂, NBS) | 6-Bromo-3-methyl-1H-indole-4-carboxylic acid |
4 | N-Alkylation | 2-Bromobutane, base (e.g., K₂CO₃) | Target compound |
Critical intermediates in the synthesis require precise reaction parameter control to maximize yield and purity. The initial cyclization step demands strict temperature modulation; maintaining the reaction at 0 °C during sodium hydride addition prevents exothermic decomposition, while the gradual warming to 20 °C over 16 hours ensures complete ring closure without side product formation. The trichlorophosphate-mediated aromatization/carboxylation step exhibits significant temperature dependence: yields diminish below 60 °C due to incomplete reaction, while temperatures exceeding 80 °C promote decarboxylation. Solvent optimization studies reveal that polar aprotic solvents like N,N-dimethylformamide enhance intermediate solubility and reaction homogeneity compared to ethereal solvents. For the enantioselective synthesis of the (S)-enantiomer (CAS 1922199-98-1), chiral auxiliaries or catalysts must be introduced during sec-butyl attachment, requiring extended reaction times (24–48 hours) and inert atmospheres to prevent racemization [1] [3].
Table 2: Optimized Conditions for Critical Steps
Step | Temperature | Time | Solvent | Key Catalyst/Additive | Yield Impact |
---|---|---|---|---|---|
Cyclization | 0°C → 20°C | 16 h | N,N-dimethylformamide | None | <20% if rapid warming |
Aromatization | 0°C → 80°C | 2 h | None | Trichlorophosphate | >75% at 80°C; <40% at 50°C |
N-Alkylation (Racemic) | Reflux | 12 h | Acetonitrile | Potassium carbonate | ~70% |
N-Alkylation ((S)-enantiomer) | 60°C | 24–48 h | Toluene | Chiral phase-transfer catalyst | 50–65% with 90–95% ee |
Bromination at the indole C6 position leverages the inherent electron-donating nature of the pyrrole ring and the directing effects of existing substituents. The 3-methyl and 4-carboxylic acid groups create an electronic bias favoring electrophilic substitution at C6 due to:
Bromination is optimally performed prior to N-alkylation, as the free N–H group enhances ring nucleophilicity. Reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethyl sulfoxide provide regioselective C6 functionalization. The bulky sec-butyl group, if installed prior to bromination, introduces steric hindrance that diminishes yield and regioselectivity. Post-bromination, the C–Br bond serves as a handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Heck), expanding the compound’s utility in pharmaceutical chemistry [1] [5] [6].
N-Alkylation: Introducing the sec-butyl group at N1 requires careful base selection to avoid competing O-alkylation or esterification of the carboxylic acid. Anhydrous potassium carbonate in acetonitrile at reflux temperature (~82 °C) effectively generates the nucleophilic indolyl anion, which displaces bromide from 2-bromobutane. The reaction yields a racemic product due to the chiral sec-butyl group; enantioselective synthesis necessitates chiral catalysts like binaphthyl-derived phase-transfer agents or enantiopure (R)/(S)-2-bromobutane. Kinetic studies reveal that steric hindrance from the C3-methyl group marginally slows N-alkylation relative to unsubstituted indoles [1] [3] [4].
Carboxylation: The C4-carboxylic acid group is installed via one of two strategic approaches:
The carboxylic acid functionality enables further diversification, including amide coupling for prodrug development or metal salt formation to enhance solubility. X-ray crystallography of analogous brominated indole-4-carboxylic acids confirms near-coplanarity of the carboxylate group with the indole ring, optimizing potential for π-stacking interactions in biological targets [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1